M8 metabolite of Carvedilol-d5
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Overview
Description
The M8 metabolite of Carvedilol-d5 is a deuterium-labeled derivative of the M8 metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily for the treatment of hypertension and congestive heart failure. The M8 metabolite is one of the primary metabolites formed during the hepatic metabolism of Carvedilol, and the deuterium labeling (d5) is used to trace and study the pharmacokinetics and metabolic pathways of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the M8 metabolite of Carvedilol-d5 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Carvedilol molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium atoms. The specific synthetic route and reaction conditions can vary, but common methods include:
Deuterium Exchange Reactions: This involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterated solvent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to incorporate deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of the this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out under controlled conditions to ensure the incorporation of deuterium atoms. The final product is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions
The M8 metabolite of Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: The metabolite can undergo oxidation reactions, typically mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can occur, although they are less common compared to oxidation.
Substitution: The metabolite can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide (H2O2) and cytochrome P450 enzymes.
Reducing Agents: Such as sodium borohydride (NaBH4).
Substitution Reagents: Such as halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated metabolites, reduced forms of the metabolite, and substituted derivatives. These products are typically analyzed using techniques such as HPLC and MS to determine their structure and properties .
Scientific Research Applications
The M8 metabolite of Carvedilol-d5 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracing and quantification of the metabolite in biological samples, providing insights into the pharmacokinetics and metabolism of Carvedilol.
Metabolic Pathway Analysis: The compound is used to study the metabolic pathways of Carvedilol, including the identification of enzymes involved in its metabolism.
Drug Development: The this compound is used in drug development to evaluate the metabolic stability and potential drug-drug interactions of Carvedilol.
Biomedical Research: The compound is used in biomedical research to study the effects of Carvedilol and its metabolites on various biological systems.
Mechanism of Action
The M8 metabolite of Carvedilol-d5 exerts its effects through the same mechanisms as Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist that blocks beta-1 and beta-2 adrenergic receptors, leading to a decrease in heart rate and blood pressure. It also has alpha-1 adrenergic blocking activity, which contributes to its vasodilatory effects. The deuterium labeling does not alter the mechanism of action but allows for the tracing and study of the metabolite in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the M8 metabolite of Carvedilol-d5 include other deuterium-labeled metabolites of Carvedilol and other beta-adrenergic antagonists. Some examples include:
M1 Metabolite of Carvedilol-d5: Another deuterium-labeled metabolite of Carvedilol.
M2 Metabolite of Carvedilol-d5: A different deuterium-labeled metabolite of Carvedilol.
Deuterium-Labeled Metoprolol: A deuterium-labeled beta-adrenergic antagonist similar to Carvedilol.
Uniqueness
The uniqueness of the this compound lies in its specific deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can also affect the metabolic stability and pharmacokinetic profile of the compound, providing valuable insights into the behavior of Carvedilol and its metabolites in biological systems .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3/i8D2,9D2,10D |
InChI Key |
JXJUSXNKPQWTQQ-GFWWIRCNSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NCCOC1=CC=CC=C1OC |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CO)O |
Origin of Product |
United States |
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